molecular formula C20H23NO12 B088258 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 14581-85-2

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B088258
CAS No.: 14581-85-2
M. Wt: 469.4 g/mol
InChI Key: ILJYBOOYGRDODX-OUUBHVDSSA-N
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Description

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 13089-27-5) is a β-anomeric glucopyranoside derivative featuring a 2-nitrophenyl aglycone and acetyl protecting groups at the 2, 3, 4, and 6 hydroxyl positions of the glucose moiety. This compound is synthesized via glycosylation reactions between activated glycosyl donors (e.g., bromides or trichloroacetimidates) and 2-nitrophenol under acidic conditions, often employing catalysts like silver carbonate or boron trifluoride etherate .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYBOOYGRDODX-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552439
Record name 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14581-85-2
Record name β-D-Glucopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14581-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Koenigs-Knorr Glycosylation with Glycosyl Bromides

The Koenigs-Knorr method remains a cornerstone for synthesizing 2-nitrophenyl tetra-O-acetyl-glucopyranosides. This approach employs a glycosyl bromide donor, typically 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide, reacted with 2-nitrophenol in the presence of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as promoters. The reaction proceeds via an SN1 mechanism, where the bromide leaving group is displaced, generating an oxocarbenium ion intermediate that reacts with the phenolic nucleophile.

Critical to this method is the complete acetylation of the glucose hydroxyl groups, which prevents undesired side reactions and stabilizes the glycosyl donor. For example, PubChem data for the compound (CID 13915043) confirms the tetra-O-acetyl configuration, which aligns with synthetic protocols requiring exhaustive acetylation using acetic anhydride and pyridine. The β-selectivity in this reaction arises from the steric hindrance of the acetyl groups, favoring nucleophilic attack from the less hindered β-face.

Modifications with Glycosyl Chlorides and Iodides

Alternative halogenated donors, such as glycosyl chlorides and iodides, have been explored to improve reactivity and selectivity. Glycosyl chlorides, activated by mercury salts (e.g., HgBr₂ or Hg(CN)₂), enable coupling with 2-nitrophenol under milder conditions compared to bromides. For instance, a study demonstrated that 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl chloride reacts with 2-nitrophenol in dichloromethane at 0°C, yielding the target compound with 85% efficiency.

Glycosyl iodides, while less common, offer enhanced leaving-group ability. Silver nitrate (AgNO₃) has been identified as an effective promoter for iodide-based glycosylations, particularly with aliphatic nucleophiles. However, for aryl glycosides like 2-nitrophenyl derivatives, iodides are less favored due to competing elimination reactions forming glycals.

Modern Synthetic Approaches

Trichloroacetimidate Donors

The use of glycosyl trichloroacetimidates, activated by Lewis acids such as BF₃·OEt₂, represents a contemporary advancement. This method avoids heavy-metal promoters and provides superior control over anomeric configuration. For example, 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate reacts with 2-nitrophenol in anhydrous dichloromethane, yielding the β-anomer selectively (β/α > 20:1). The reaction’s mild conditions and high reproducibility make it advantageous for lab-scale synthesis.

Solid-Phase Synthesis

Solid-phase strategies have been piloted for oligosaccharide assembly, though their application to 2-nitrophenyl glycosides remains limited. A notable example involves immobilizing the glucosyl donor on a resin-bound trichloroacetimidate, followed by iterative deprotection and coupling steps. While this method reduces purification burdens, yields for aryl glycosides are suboptimal (50–60%) compared to solution-phase approaches.

Solvent and Promoter Effects on Reactivity

Solvent Polarity and Selectivity

Solvent choice profoundly influences glycosylation outcomes. Polar aprotic solvents like dichloromethane favor dissociative mechanisms (SN1), leading to moderate β-selectivity (3:1 β/α). In contrast, nonpolar solvents such as trichloroethylene suppress oxocarbenium ion formation, promoting associative pathways (SN2) and enhancing β-selectivity to 10:1.

SolventMechanismβ/α SelectivityYield (%)
DichloromethaneSN13:178
TrichloroethyleneSN210:182
TolueneMixed5:170

Promoter Systems

Silver-based promoters (Ag₂O, AgOTf) are most effective for bromide and chloride donors, whereas trimethylsilyl triflate (TMSOTf) excels with trichloroacetimidates. Notably, AgNO₃ uniquely facilitates iodide-based couplings without glycal formation, achieving 70% yield for 2-nitrophenyl glycosides.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). The acetylated product elutes at Rf = 0.4–0.5, with final purity >95% confirmed by HPLC.

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. PubChem’s crystal structure data (CCDC 256293) reveals a chair conformation with all acetyl groups in equatorial positions, stabilizing the β-configuration.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost and waste management. Continuous flow reactors enable rapid mixing and heat dissipation, reducing reaction times from hours to minutes. A pilot study using a microreactor achieved 90% yield with 15:1 β/α selectivity, highlighting scalability potential .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Glycosidase enzymes, water, mild acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Major Products

Scientific Research Applications

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:

Mechanism of Action

The compound acts as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases 2-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This allows researchers to study the activity and kinetics of glycosidase enzymes. The acetyl groups protect the glucose moiety from premature hydrolysis, ensuring that the reaction occurs specifically at the glycosidic bond .

Comparison with Similar Compounds

Nitrophenyl Derivatives with Varied Substituents

Compound Name Substituents/Modifications Molecular Formula Key Features Applications Ref.
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 2-Nitrophenyl, β-anomer, tetra-O-acetyl C₂₂H₂₅NO₁₂ Chromogenic substrate for β-glucosidases Enzyme kinetics, hydrolysis studies
2-Chloro-4-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 2-Chloro-4-nitrophenyl, β-anomer C₂₂H₂₄ClNO₁₁ Enhanced electron-withdrawing effect from Cl; higher stability Substrate for β-glucosidases in high-throughput assays
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 4-Nitrophenyl, 2-acetamido, 2-deoxy C₂₃H₂₈N₂O₁₃ Deoxy and acetamido groups alter enzyme binding Study of glycosidase specificity for modified sugars

Anomeric and Protecting Group Variations

Compound Name Anomeric Configuration Protecting Groups Molecular Weight Key Features Applications Ref.
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside α-anomer Tetra-O-acetyl 515.43 α-anomer resists hydrolysis by β-glucosidases Negative control in enzymatic assays
4-Nitrophenyl 4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside β-anomer 4,6-O-benzylidene, tetra-O-acetyl 685.61 Benzylidene protects 4,6-OH; branched structure Study of glycosyltransferase activity

Functional Impact :

  • The α-anomer () is enzymatically inert, making it ideal for control experiments .
  • Benzylidene protection () enhances stability in acidic conditions, enabling use in multi-step syntheses .

Thio- vs. Oxygen-Linked Glycosides

Compound Name Glycosidic Bond Key Modifications Molecular Formula Applications Ref.
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside O-glycosidic Standard oxygen linkage C₂₂H₂₅NO₁₂ Hydrolyzed by β-glucosidases
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside S-glycosidic Thio linkage C₂₂H₂₅NO₁₁S Resists enzymatic hydrolysis; used in mechanistic studies
Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside S-glycosidic Octyl chain, thio linkage C₂₂H₃₆O₉S Membrane permeability studies; surfactant properties

Mechanistic Differences :

  • Thio-glycosides () are resistant to hydrolysis, making them valuable for probing enzyme active sites or stabilizing intermediates .
  • The octyl chain in improves solubility in hydrophobic systems, facilitating membrane-associated studies .

Research Findings and Trends

  • Enzyme Specificity : β-glucosidases show 10–100× higher activity toward 2-nitrophenyl derivatives compared to chloro-nitrophenyl analogues due to steric and electronic effects .
  • Synthetic Efficiency : Yields for nitrophenyl glycosides range from 44% () to 85% (), depending on protecting group strategy and catalyst .
  • Structural Insights: X-ray crystallography () and NMR () confirm that acetyl groups stabilize the glucopyranoside ring, favoring the ^4C₁ conformation .

Biological Activity

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (commonly referred to as 2-NP) is a synthetic carbohydrate derivative that serves as an important biochemical reagent in various fields of research. Its structure features a glucopyranoside moiety with acetylated hydroxyl groups and a nitrophenyl group attached to the anomeric carbon. This compound is primarily utilized in enzymatic studies, particularly as a substrate for glycosidase enzymes.

  • Molecular Formula : C₁₃H₁₈N₁O₉
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 14581-85-2
  • Appearance : White to off-white crystalline powder

2-NP acts as a substrate for glycosidase enzymes. Upon hydrolysis by these enzymes, it releases 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose. The release of 2-nitrophenol can be quantitatively measured due to its distinct absorbance properties at 405 nm, making it an effective tool for studying enzyme kinetics and activity.

Enzymatic Studies

2-NP is widely employed in enzymatic assays to measure the activity of various glycosidases. The compound's acetyl groups protect the glucose moiety from premature hydrolysis, ensuring that the reaction occurs specifically at the glycosidic bond. This specificity allows researchers to accurately assess enzyme kinetics and inhibition.

Case Studies

  • Glycosidase Activity Measurement :
    • A study demonstrated the use of 2-NP in measuring the activity of α-glucosidase and β-glucosidase. The results indicated that varying concentrations of the substrate led to measurable changes in enzyme activity, allowing for the determination of kinetic parameters such as KmK_m and VmaxV_{max}.
  • Inhibition Studies :
    • Research has shown that certain compounds can inhibit the hydrolysis of 2-NP by glycosidases. For instance, specific flavonoids were tested for their inhibitory effects on α-glucosidase using 2-NP as a substrate, revealing potential therapeutic applications in managing diabetes through enzyme inhibition.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosideNitro group at para positionSimilar enzymatic activity but different detection properties
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosideLacks nitrophenyl groupNot suitable for colorimetric assays
2-Nitrophenyl beta-D-glucopyranosideLacks acetyl groupsMore susceptible to hydrolysis without protective acetyl groups

Applications in Research and Industry

  • Biochemistry : Used extensively as a substrate in glycosylation reactions and enzyme assays.
  • Pharmaceutical Development : A critical component in drug discovery processes targeting glycosidase enzymes.
  • Quality Control : Employed in industrial settings for monitoring enzyme activity.

Q & A

Q. What are the key synthetic methodologies for preparing 2-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how can purity be optimized?

The synthesis typically involves glycosylation of a peracetylated glucose donor with 2-nitrophenol under acid catalysis. Key steps include:

  • Acetylation : Protecting glucose hydroxyl groups with acetyl moieties to enhance stability and reactivity .
  • Glycosidic bond formation : Using Lewis acids (e.g., BF₃·Et₂O) to activate the donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and couple it to 2-nitrophenol .
  • Purification : Column chromatography (e.g., silica gel, eluting with heptane/acetone mixtures) and recrystallization to achieve >95% purity .
    Critical parameters : Reaction temperature (0–25°C), stoichiometric control of the nitrophenol donor, and TLC monitoring (Rf ~0.4–0.5 in heptane/acetone 3:7) .

Q. How is this compound utilized as a chromogenic substrate in β-glucosidase assays?

The 2-nitrophenyl group acts as a chromophore, enabling real-time quantification of enzyme activity:

  • Mechanism : Enzymatic cleavage of the β-glycosidic bond releases 2-nitrophenol, detectable at 405–420 nm (ε ≈ 18,500 M⁻¹cm⁻¹) .

  • Assay protocol :

    ParameterValue
    Substrate conc.1–5 mM
    BufferPhosphate/citrate (pH 4.5–6.5)
    DetectionContinuous monitoring (5–30 min)
    Note : Pre-warm substrate to assay temperature to avoid precipitation .

Advanced Research Questions

Q. How can structural modifications of this compound improve specificity for β-glucosidase isoforms?

Modifications to the acetyl pattern or aglycon moiety influence enzyme recognition:

  • Acetyl group removal : Deacetylation (e.g., using NaOH/MeOH) increases hydrophilicity but may reduce specificity for membrane-bound enzymes .
  • Aglycon substitution : Replacing 2-nitrophenyl with 4-nitrophenyl or chloro derivatives alters steric hindrance and electronic effects, impacting binding to isoforms like GBA1 (lysosomal β-glucosidase) vs. GBA2 (non-lysosomal) .
    Case study : 2-Chloro-4-nitrophenyl analogs show 3-fold higher affinity for GBA1 due to enhanced hydrophobic interactions with the active site .

Q. How should researchers resolve contradictions in kinetic data (e.g., variable Kₘ values) across studies?

Common sources of variability and solutions:

  • Enzyme source : Recombinant vs. crude extracts may contain inhibitors or isoforms. Validate enzyme purity via SDS-PAGE .
  • Substrate purity : Acetyl group hydrolysis during storage can generate partial deacetylated species, altering kinetics. Confirm substrate integrity via ¹H-NMR (δ = 2.0–2.3 ppm for acetyl protons) .
  • Buffer conditions : Ionic strength and pH significantly affect Kₘ. Standardize assays using 50 mM citrate (pH 5.0) for lysosomal enzymes or 50 mM phosphate (pH 6.8) for microbial β-glucosidases .

Q. What strategies optimize this compound’s solubility in aqueous assay buffers?

Despite its acetyl groups, solubility in water is limited (~2–5 mM). Strategies include:

  • Co-solvents : Add 5–10% DMSO or ethanol (ensure compatibility with enzyme activity) .
  • Surfactants : Use 0.1% Triton X-100 for membrane-bound enzymes .
  • Temperature : Pre-dissolve in warm buffer (37–45°C) with vortexing .

Methodological Recommendations

  • Enzyme inhibition studies : Use 1 mM conduritol B epoxide to distinguish β-glucosidases from α-glucosidases .
  • Structural analysis : Employ X-ray crystallography (if crystalline) or molecular docking to map interactions between the acetylated glucose core and enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Reactant of Route 2
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2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

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